Deschloro Dasatinib

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

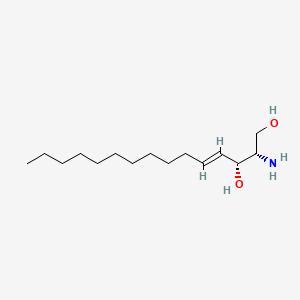

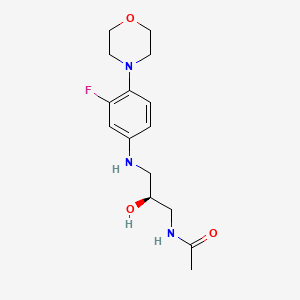

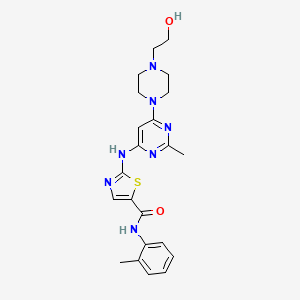

Deschloro Dasatinib is an impurity of Dasatinib , a 2nd generation Tyrosine Kinase Inhibitor (TKI) with the potential to treat numerous forms of leukemic and cancer patients . It is 300 times more potent than imatinib .

Synthesis Analysis

A study revealed the anticancer activity of dasatinib by inhibiting the telomerase activity in DNA synthesis by conjugation of dasatinib with Cu(II) which forms a complex of Cu(II)-dasatinib .Molecular Structure Analysis

Dasatinib is chemically known as N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide . It has the molecular formula of C22H26ClN7O2S.H2O which corresponds to a formula weight of 506.02 g mol−1 (monohydrate) .Chemical Reactions Analysis

Dasatinib is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in faeces (19%, including potential non-absorption) and urine (1%) after 168 h .Physical And Chemical Properties Analysis

Dasatinib is a BCS class II drug with low solubility and high permeability . The solubility of DAS cocrystals was found to be ideally enhanced up to 6-fold, 4.5-fold, and 3.5-fold higher than DAS .Scientific Research Applications

Treatment Efficacy in Chronic Myeloid Leukemia

Deschloro dasatinib, as part of the broader class of dasatinib drugs, has been a cornerstone in the treatment of chronic myeloid leukemia (CML). Studies have shown that dasatinib is a potent second-generation tyrosine kinase inhibitor (TKI) with significant efficacy against most BCR-ABL mutations, which are commonly resistant to the first-generation TKI, imatinib. Dasatinib's superior potency compared to imatinib, alongside its ability to manage CML across various phases, underscores its critical role in the therapeutic landscape. It is particularly noted for its effectiveness in patients who have shown resistance or intolerance to prior imatinib treatment, offering a viable alternative for managing this challenging condition (Hochhaus & Kantarjian, 2013).

Mechanisms of Action and Clinical Management

The development and clinical application of dasatinib have been guided by an understanding of its mechanisms of action, which include dual inhibition of Abl and Src family kinases. This broad spectrum of activity not only enhances its therapeutic efficacy but also presents challenges in managing associated adverse events such as pleural effusion. Effective management strategies, including dose adjustments and patient monitoring, are critical for optimizing treatment outcomes and maintaining quality of life for patients with CML. The drug's pharmacokinetics, characterized by once-daily dosing, also plays a role in patient compliance and therapeutic effectiveness (Breccia, Salaroli, Molica, & Alimena, 2013).

Mechanism of Action

Target of Action

Deschloro Dasatinib primarily targets the BCR-ABL tyrosine kinase, a chimeric protein associated with the uncontrolled activity of the ABL tyrosine kinase . This protein is involved in the pathogenesis of chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) . Additionally, this compound also inhibits several SRC-family kinases . It has been reported that this compound can act as an inhibitor of LCK , a novel therapeutic target in 40% of T-cell acute lymphoblastic leukemia (T-ALL) .

Mode of Action

This compound interacts with its targets by inhibiting the active and inactive conformations of the ABL kinase domain . This makes this compound a therapeutic alternative for patients with cancers that have developed imatinib-resistance .

Biochemical Pathways

This compound affects the BCR-ABL and SRC-family kinase pathways . It inhibits the tyrosine kinase activity of BCR-ABL, leading to the growth, proliferation, and survival of cancer cells . It also inhibits several SRC-family kinases involved in cancer . Moreover, it has been reported that this compound can inhibit STAT5 signaling , which downregulates B-cell leukemia (BCL-x), Myeloid Cell Leukemia sequence 1 (MCL1), and cyclin D1 .

Pharmacokinetics

This compound is rapidly absorbed, with the time for maximal serum concentration varying between 0.25 and 1.5 h . The absolute bioavailability of this compound in humans is unknown due to the lack of an intravenous formulation . It is eliminated through cytochrome P450 (CYP) 3A4-mediated metabolism, with a terminal half-life of 3–4 h . Based on total radioactivity, only 20% of the oral dose (100 mg) is recovered unchanged in faeces (19%, including potential non-absorption) and urine (1%) .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of the proliferation, adhesion, migration, and invasion of cancer cells . It inhibits the Src tyrosine kinase and affects the SFK/FAK and PI3K/PTEN/Akt pathways . In combination with CAR-T cell therapy, this compound has enabled chemotherapy-free treatment in newly diagnosed Ph-positive ALL .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and the presence of other drugs . Its absorption is decreased by pH-modifying agents (antacids, H2-receptor blockers, proton pump inhibitors), and it is also subject to drug interactions with CYP3A4 inducers or inhibitors .

Safety and Hazards

Dasatinib is toxic if swallowed, causes skin irritation, causes serious eye damage, suspected of causing cancer, suspected of damaging fertility or the unborn child, and causes damage to organs through prolonged or repeated exposure . It is also subject to drug interactions with CYP3A4 inducers or inhibitors .

Future Directions

New treatment approaches are needed to improve the depth and durability of response, avoid the development of TKI resistance, provide treatment that limits TKI toxicity, and provide the chance of successfully remaining in treatment-free remission . The development of novel tyrosine kinase inhibitors remains a major focus .

properties

IUPAC Name |

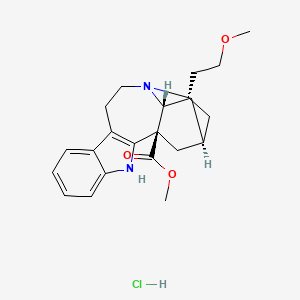

2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-N-(2-methylphenyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N7O2S/c1-15-5-3-4-6-17(15)26-21(31)18-14-23-22(32-18)27-19-13-20(25-16(2)24-19)29-9-7-28(8-10-29)11-12-30/h3-6,13-14,30H,7-12H2,1-2H3,(H,26,31)(H,23,24,25,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMOFUFYOLNJZBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N7O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1184919-23-0 |

Source

|

| Record name | 2-[[6-[4-(2-Hydroxyethyl)-1-Piperaziny]-2-Methyl-4-Pyrimidinyl]Amino]-N-(2-Methylphenyl)-5-Thiazolecarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

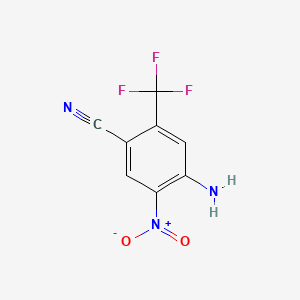

![N-[4-cyano-3-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B568985.png)

![3-[9-(4-Carboxy-2,6-dimethylphenoxy)carbonylacridin-10-ium-10-yl]propane-1-sulfonate](/img/structure/B568990.png)